molecular formula C19H24N2O3 B14263850 N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine CAS No. 137889-89-5

N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine

Cat. No.: B14263850
CAS No.: 137889-89-5
M. Wt: 328.4 g/mol
InChI Key: KWUFZALPMHSEDC-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a nitrophenyl group, a phenyl group, and an ethoxy group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine typically involves multiple steps. One common method includes the reaction of 4-nitrobenzaldehyde with phenylmagnesium bromide to form a secondary alcohol. This intermediate is then reacted with diethylamine in the presence of a dehydrating agent to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine can be compared with other similar compounds, such as:

    N,N-Diethyl-2-[(4-methoxyphenyl)(phenyl)methoxy]ethan-1-amine: Similar structure but with a methoxy group instead of a nitro group.

    N,N-Diethyl-2-[(4-chlorophenyl)(phenyl)methoxy]ethan-1-amine: Similar structure but with a chloro group instead of a nitro group.

The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

137889-89-5

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

N,N-diethyl-2-[(4-nitrophenyl)-phenylmethoxy]ethanamine

InChI

InChI=1S/C19H24N2O3/c1-3-20(4-2)14-15-24-19(16-8-6-5-7-9-16)17-10-12-18(13-11-17)21(22)23/h5-13,19H,3-4,14-15H2,1-2H3

InChI Key

KWUFZALPMHSEDC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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